molecular formula C26H29FN2O2 B11661519 2-(4-Fluorophenyl)-1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinane

2-(4-Fluorophenyl)-1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinane

Cat. No.: B11661519
M. Wt: 420.5 g/mol
InChI Key: USHWWZPHWCYABD-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinane is a complex organic compound that features a diazinane ring substituted with fluorophenyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinane typically involves multi-step organic reactions. One common method involves the reaction of 4-fluorobenzaldehyde with 4-methoxybenzylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization under acidic conditions to form the diazinane ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to reduce the diazinane ring.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced diazinane derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)-1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in binding studies with proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinane involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key signaling molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)-6-(piperidin-4-yl)-3-(pyridin-3-yl)-1H-indole
  • 4-Fluoro-2-methylphenol
  • Pyridazinones containing (4-methoxyphenyl)piperazine

Uniqueness

2-(4-Fluorophenyl)-1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinane is unique due to its specific substitution pattern on the diazinane ring, which imparts distinct chemical and biological properties. Its combination of fluorophenyl and methoxyphenyl groups makes it a versatile compound for various applications in research and industry.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C26H29FN2O2

Molecular Weight

420.5 g/mol

IUPAC Name

2-(4-fluorophenyl)-1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinane

InChI

InChI=1S/C26H29FN2O2/c1-30-24-12-4-20(5-13-24)18-28-16-3-17-29(19-21-6-14-25(31-2)15-7-21)26(28)22-8-10-23(27)11-9-22/h4-15,26H,3,16-19H2,1-2H3

InChI Key

USHWWZPHWCYABD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CCCN(C2C3=CC=C(C=C3)F)CC4=CC=C(C=C4)OC

Origin of Product

United States

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